N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Overview
Description
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15320616 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
A foundational aspect of the research on N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine and its derivatives involves the synthesis and investigation of their chemical reactions. The synthesis of a novel class of pyridazin-3-one derivatives through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, like p-nitrophenylacetic acid and cyanoacetic acid, was established. This process results in the formation of pyridazin-3-one derivatives as the sole isolable products in excellent yield. The exploration into the synthesis of these derivatives aids in understanding their potential utility and applications in various fields, including medicinal chemistry and material sciences (Ibrahim & Behbehani, 2014).
Catalytic Applications
Research into catalytic applications of compounds related to this compound has shown promising results. One study demonstrated the use of Ru complexes for water oxidation, highlighting the potential of pyridazinyl derivatives in catalytic processes. These complexes exhibit significant turnover numbers, indicating their efficiency in catalytic water oxidation reactions, a crucial process for energy conversion and storage technologies (Zong & Thummel, 2005).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, the synthesis of N-1-Naphthyl-3-oxobutanamide and its reactions with various compounds to yield derivatives with potential analgesic, anticonvulsant, and antiparkinsonian properties has been investigated. This research underscores the potential of naphthyl-pyridazinyl acetyl valine derivatives in developing new therapeutic agents. Such studies are pivotal for discovering novel drugs and understanding their mechanisms of action (Hussein et al., 2009).
Properties
IUPAC Name |
3-methyl-2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)20(21(27)28)22-18(25)12-24-19(26)11-10-17(23-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,13,20H,12H2,1-2H3,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRHQVIURGREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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